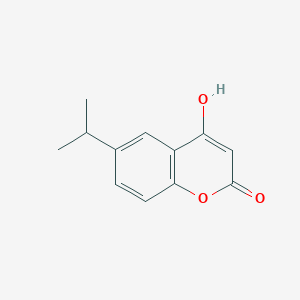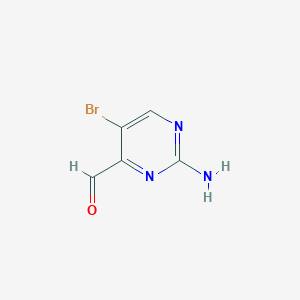
2-Amino-5-bromopyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H4BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and an aldehyde group at the 4-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromopyrimidine-4-carbaldehyde typically involves the bromination of pyrimidine derivatives followed by the introduction of the amino and aldehyde groups. One common method includes the use of bromine and a suitable catalyst to brominate the pyrimidine ring. The amino group can be introduced through nucleophilic substitution reactions, while the aldehyde group can be added via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-Amino-5-bromopyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromopyrimidine-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-4-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Uniqueness
2-Amino-5-bromopyrimidine-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its bromine atom also makes it a versatile intermediate for various substitution and coupling reactions, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H4BrN3O |
|---|---|
Poids moléculaire |
202.01 g/mol |
Nom IUPAC |
2-amino-5-bromopyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H,(H2,7,8,9) |
Clé InChI |
OAUFXQLUEQSMJX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)N)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



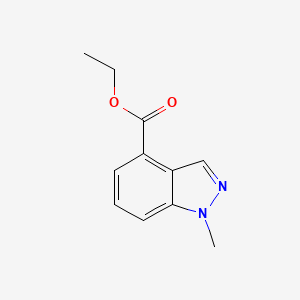
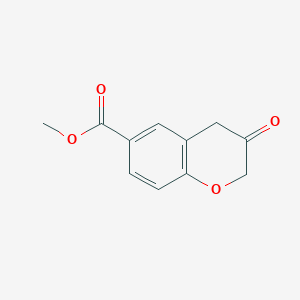
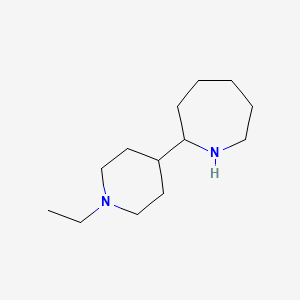


![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

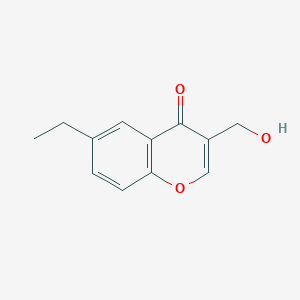
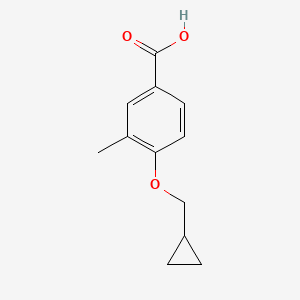

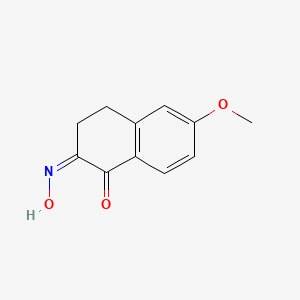
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
